molecular formula C9H17NO B1626448 Cyclohexanecarboximidic acid ethyl ester CAS No. 52186-77-3

Cyclohexanecarboximidic acid ethyl ester

Cat. No.: B1626448
CAS No.: 52186-77-3
M. Wt: 155.24 g/mol
InChI Key: AXFNORVHERNPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboximidic acid ethyl ester (CAS: 52186-77-3) is an imidic acid ester derivative characterized by a cyclohexane ring substituted with an ethoxy-imino functional group. Its molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.22 g/mol. Imidic acid esters are intermediates in organic synthesis, often utilized in the preparation of heterocyclic compounds or as ligands in coordination chemistry.

Properties

CAS No.

52186-77-3

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

ethyl cyclohexanecarboximidate

InChI

InChI=1S/C9H17NO/c1-2-11-9(10)8-6-4-3-5-7-8/h8,10H,2-7H2,1H3

InChI Key

AXFNORVHERNPRF-UHFFFAOYSA-N

SMILES

CCOC(=N)C1CCCCC1

Canonical SMILES

CCOC(=N)C1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Cyclobutane and Cyclopentane Analogs

  • Cyclobutanecarboximidic acid ethyl ester (CAS: 82218-95-9): Molecular formula: C₇H₁₃NO (MW: 127.18 g/mol). Structural difference: Smaller four-membered cyclobutane ring, which increases ring strain and may enhance reactivity compared to the six-membered cyclohexane analog. Applications: Limited data, but strained rings like cyclobutane are often explored in medicinal chemistry for conformational restriction .
  • Cyclopentanecarboximidic acid ethyl ester (CAS: 52186-80-8): Molecular formula: C₈H₁₅NO₂ (MW: 157.21 g/mol). Structural difference: Five-membered cyclopentane ring, offering intermediate ring strain and torsional flexibility. Reactivity: Likely less reactive than cyclobutane analogs but more flexible than cyclohexane derivatives .

Cyclohexanecarboxylic Acid Derivatives

  • Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester (NIST reference): Molecular formula: C₉H₁₄O₃ (MW: 170.21 g/mol). Structural difference: Contains a ketone group (2-oxo) instead of an imidic acid group.
  • 1,2-Cyclohexanedicarboxylic acid, diisononyl ester (CAS: 166412-78-8): Molecular formula: C₂₆H₄₆O₄ (MW: 422.65 g/mol). Structural difference: Two ester groups (diisononyl) attached to a cyclohexane ring. Applications: High molecular weight and branched alkyl chains make this compound suitable as a plasticizer or lubricant additive, unlike the simpler monoester structure of the target compound .

Complex Cyclohexane Derivatives

  • Cyclohexanecarboxylic acid, 3-propoxy-1-[[(2,4,5-trimethylphenyl)acetyl]amino]-, methyl ester (CAS: 872846-16-7): Molecular formula: C₂₃H₃₃NO₄ (MW: 387.52 g/mol). Structural difference: Features a propoxy group, aromatic acetyl amino substituent, and methyl ester. Applications: Likely used in pharmaceuticals due to its complex functionalization, contrasting with the simpler imidic acid ester’s role as a synthetic intermediate .

Data Table: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Cyclohexanecarboximidic acid ethyl ester 52186-77-3 C₉H₁₅NO₂ 169.22 Ethoxy-imino, cyclohexane
Cyclobutanecarboximidic acid ethyl ester 82218-95-9 C₇H₁₃NO 127.18 Ethoxy-imino, cyclobutane
Cyclopentanecarboximidic acid ethyl ester 52186-80-8 C₈H₁₅NO₂ 157.21 Ethoxy-imino, cyclopentane
Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester N/A C₉H₁₄O₃ 170.21 Ethyl ester, 2-oxo
1,2-Cyclohexanedicarboxylic acid, diisononyl ester 166412-78-8 C₂₆H₄₆O₄ 422.65 Diisononyl ester

Research Findings and Implications

  • Reactivity Trends: Smaller rings (e.g., cyclobutane) exhibit higher reactivity due to strain, while bulkier substituents (e.g., diisononyl esters) enhance thermal stability and reduce volatility .
  • Functional Group Impact : The presence of an imidic acid group (NH–O–) in the target compound distinguishes it from ketone or carboxylic acid derivatives, offering unique nucleophilic or coordinating properties .
  • Synthetic Utility : Cyclohexane-based esters are preferred in applications requiring conformational stability, whereas cyclopentane analogs balance flexibility and reactivity .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of ethanol on the protonated nitrile, forming a tetrahedral intermediate that collapses to yield the imidate ester hydrochloride salt. Key steps include:

  • Protonation of the nitrile group by HCl, enhancing electrophilicity.
  • Ethanol addition to the activated nitrile, generating an amidine intermediate.
  • Deprotonation and chloride counterion association, stabilizing the product as a crystalline hydrochloride salt.

Typical Reaction Setup

Component Quantity Molar Ratio
Cyclohexanecarbonitrile 1.0 g 1.0
Ethanol 0.4 g 1.0
4N HCl in dioxane 9.20 mmol 1.0

Reactions are conducted in anhydrous dioxane at ambient temperature, with equimolar reactants ensuring complete conversion. The hydrochloride salt precipitates upon completion, enabling straightforward isolation via filtration.

Workup and Neutralization

To obtain the free imidate ester, the hydrochloride salt is treated with a mild base (e.g., sodium bicarbonate):
$$ \text{C}6\text{H}{11}\text{C}(=\text{NH})\text{OEt} \cdot \text{HCl} + \text{NaHCO}3 \rightarrow \text{C}6\text{H}{11}\text{C}(=\text{NH})\text{OEt} + \text{NaCl} + \text{CO}2 + \text{H}_2\text{O} $$
This step requires careful pH control to prevent hydrolysis of the imidate ester to the corresponding amide.

Alternative Pathways: Theoretical Considerations

While the Pinner reaction dominates literature reports, two hypothetical routes merit discussion for their synthetic potential:

Carboxamide Alcoholysis

Theoretical yields of this compound could arise from acid-catalyzed alcoholysis of cyclohexanecarboxamide:
$$ \text{C}6\text{H}{11}\text{C}(=\text{O})\text{NH}2 + \text{EtOH} \xrightarrow{\text{H}^+} \text{C}6\text{H}{11}\text{C}(=\text{NH})\text{OEt} + \text{H}2\text{O} $$
However, this method faces challenges:

  • Competitive hydrolysis : Carboxamides preferentially hydrolyze to carboxylic acids under acidic conditions.
  • Equilibrium limitations : Low nucleophilicity of ethanol toward amide carbonyls necessitates high temperatures (>100°C), risking decomposition.

Transimidification

Exchange of alkoxy groups between imidate esters could theoretically produce the target compound:
$$ \text{C}6\text{H}{11}\text{C}(=\text{NH})\text{OMe} + \text{EtOH} \rightleftharpoons \text{C}6\text{H}{11}\text{C}(=\text{NH})\text{OEt} + \text{MeOH} $$
Though thermodynamically feasible, this method lacks experimental validation in the literature and would require precise control of alcohol ratios and catalyst selection (e.g., titanium tetraalkoxides).

Comparative Analysis of Methodologies

Parameter Pinner Reaction Carboxamide Alcoholysis Transimidification
Starting Material Cost Low Moderate High
Reaction Steps 1 2 2
Yield (Reported) Not Disclosed N/A N/A
Byproduct Formation Minimal Significant Moderate
Scalability High Low Moderate

The Pinner reaction’s simplicity and commercial availability of cyclohexanecarbonitrile make it the preferred industrial route despite undisclosed yields in patent examples.

Industrial Applications and Derivative Synthesis

The compound’s utility extends to:

  • Pharmaceutical intermediates : Serve as precursors to cyclohexane-containing β-lactam antibiotics.
  • Coordination chemistry : Imidate esters act as ligands for transition metals (e.g., palladium-catalyzed cross-couplings).
  • Polymer modification : Introduce cyclohexyl groups into polyesters via transesterification.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing cyclohexanecarboxylic acid ethyl ester, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The ester is synthesized via acid-catalyzed esterification of cyclohexanecarboxylic acid with ethanol. Optimal conditions include using concentrated sulfuric acid as a catalyst, refluxing at 110–120°C with a 1:2 molar ratio of acid to alcohol. Azeotropic removal of water (e.g., Dean-Stark apparatus) improves yield by shifting equilibrium. Purification via fractional distillation under reduced pressure is recommended, with a reported boiling point of 469.7 K .

Q. How can researchers characterize the purity and structural integrity of cyclohexanecarboxylic acid ethyl ester post-synthesis?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) to assess purity by comparing retention times and mass spectra with standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity:

  • Ethyl ester methylene group: Triplet at δ ~4.1 ppm.
  • Cyclohexyl protons: Multiplets at δ ~1.0–2.3 ppm.
  • FT-IR spectra should show ester carbonyl (C=O) stretch at ~1740 cm⁻¹. Validate boiling point (469.7 K) against NIST data .

Q. What safety protocols are critical when handling cyclohexanecarboxylic acid ethyl ester in laboratory settings?

  • Methodology : Refer to safety data sheets (SDS):

  • Use PPE (gloves, goggles) and work in a fume hood.
  • For inhalation exposure, move to fresh air; for skin contact, wash with soap.
  • Store in tightly sealed containers in well-ventilated areas away from ignition sources due to flammability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points) for cyclohexanecarboxylic acid ethyl ester?

  • Methodology : Cross-validate using NIST-standardized data (Tboil = 469.7 K) and replicate experiments under controlled conditions. Employ differential scanning calorimetry (DSC) for precise phase-change measurements. Assess sample purity via HPLC and address discrepancies caused by calibration errors or environmental variability .

Q. How can computational chemistry predict the reactivity and stability of cyclohexanecarboxylic acid ethyl ester under varying experimental conditions?

  • Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model hydrolysis kinetics and ester stability in acidic/basic environments. Molecular dynamics simulations predict solvation effects. Compare computational results with experimental Arrhenius parameters for degradation studies .

Q. What challenges arise in scaling up synthesis for research applications, and how can they be mitigated?

  • Methodology : Challenges include heat transfer inefficiency and side reactions. Mitigate via:

  • Continuous flow reactors for improved temperature control.
  • Optimized catalyst loading (e.g., p-toluenesulfonic acid instead of H₂SO₄).
  • Inline monitoring (e.g., IR or HPLC) to track reaction progress and purity .

Data Validation and Structural Analysis

Q. How do researchers validate the stereochemical configuration of substituted cyclohexanecarboxylic acid ethyl ester derivatives?

  • Methodology : Use X-ray crystallography or NOESY NMR to confirm stereochemistry. For example, (1S,3S,4S)-configured derivatives with tert-butoxycarbonyl (Boc) and hydroxyl groups require chiral chromatography for enantiomeric separation .

Q. What advanced spectral techniques are employed to analyze degradation products of cyclohexanecarboxylic acid ethyl ester?

  • Methodology : High-resolution mass spectrometry (HR-MS) identifies degradation fragments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies trace impurities. Compare with reference data from NIST or EPA DSSTox .

Notes on Evidence Limitations

  • The provided evidence primarily addresses cyclohexanecarboxylic acid ethyl ester (CAS 3289-28-9), not the imidic acid derivative mentioned in the query. Researchers should verify compound nomenclature and CAS numbers to avoid misidentification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.